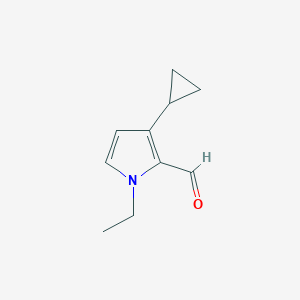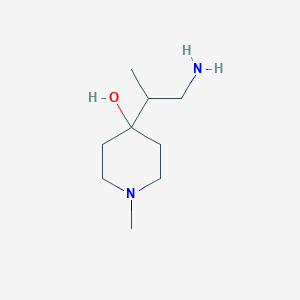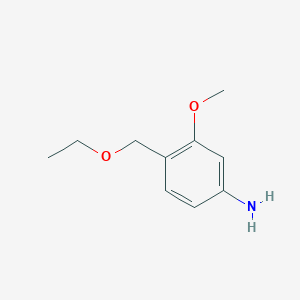
3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H13NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
准备方法
The synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrrole-2-carbaldehyde with cyclopropylmagnesium bromide under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .
科学研究应用
3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the modulation of biological pathways, resulting in various physiological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in inflammation and microbial growth .
相似化合物的比较
3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-1H-pyrrole-2-carbaldehyde: This compound lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Similar to the target compound but without the ethyl group, leading to variations in its chemical and biological properties.
1-Phenyl-1H-pyrrole-2-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
3-cyclopropyl-1-ethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-2-11-6-5-9(8-3-4-8)10(11)7-12/h5-8H,2-4H2,1H3 |
InChI 键 |
JOYBCHCMDSIBOV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=C1C=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)






![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)

![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)

![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)

